7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
説明
特性
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-18-12-11(13(23)19(2)15(18)24)20(7-9(22)8-21)14(17-12)16-6-10-4-3-5-25-10/h3-5,9,21-22H,6-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVHAGBZNLSIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 78960-48-2 , is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Structural Information
- Molecular Formula : C20H27N5O6
- Molecular Weight : 433.458 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 695.6 ºC at 760 mmHg
- Flash Point : 374.5 ºC
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O6 |
| Molecular Weight | 433.458 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 695.6 ºC |
| Flash Point | 374.5 ºC |
Pharmacological Effects
Research indicates that the compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and thus vital for DNA replication in rapidly dividing cells .
The biological activity of 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is hypothesized to involve:
- Binding to Receptors : The furan moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
- Inhibition of Key Enzymes : By inhibiting enzymes like DHFR, the compound could disrupt nucleotide synthesis, leading to reduced cell proliferation in cancerous tissues.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives and found that compounds similar to 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .
Antioxidant Activity Assessment
Research conducted by Kremzer et al. (1981) highlighted the antioxidant potential of related purine derivatives. The study indicated that these compounds could effectively scavenge free radicals in vitro, suggesting a protective role against oxidative damage .
科学的研究の応用
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with purine structures can exhibit anticancer properties. The ability of this compound to interact with cellular pathways involved in cancer progression has been explored. For example, derivatives of purines have shown the ability to inhibit specific kinases associated with tumor growth and metastasis.
Neurological Disorders
The compound's structure suggests potential neuroprotective effects. Studies have indicated that purine derivatives can modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's.
Cardiovascular Health
Research has pointed towards the role of purines in cardiovascular health, particularly in regulating vascular tone and cardiac function. Compounds similar to this one may help in managing conditions like hypertension and heart failure by modulating adenosine receptors.
Research Findings
Several studies have highlighted the pharmacological potential of this compound:
Case Study: Anticancer Mechanisms
A study published in a peer-reviewed journal outlined the synthesis and biological evaluation of various purine derivatives, including the compound . The findings suggested that it could inhibit cell proliferation in certain cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: Neuroprotective Effects
Another research article focused on the neuroprotective properties of purine derivatives, indicating that compounds similar to 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could enhance neuronal survival under oxidative stress conditions .
Summary Table of Applications
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis with structurally analogous xanthine derivatives is summarized in Table 1.
Notes:
- *Molecular weight calculated using ChemSpider tools.
- The target compound’s furan-2-ylmethylamino group introduces a planar, heteroaromatic moiety distinct from alkyl or pyridyloxy substituents in analogs like 3j . This may alter receptor binding (e.g., adenosine receptors) or metabolic stability.
- Compared to dyphylline, the 8-position substitution in the target compound likely reduces bronchodilatory effects but may enhance CNS penetration or novel therapeutic targets.
Key Research Findings
Position 8 Substitutions Dictate Activity: In caffeine derivatives (e.g., 3j, 3m), replacing the 8-methyl group with pyridyloxy or chloro-trifluoromethyl groups abolished CNS stimulation but retained analgesic effects . The target compound’s furan substitution may similarly modulate adenosine receptor affinity (A1/A2A vs. A3). TC227, a purine-2,6-dione derivative with a hydrazinyl group at position 8, inhibits trypanothione synthetase (Ki = 1.2 µM), highlighting the role of 8-substituents in enzyme targeting .
Hydrophilicity and Solubility :
- The 2,3-dihydroxypropyl group at position 7 (shared with dyphylline) enhances water solubility compared to theophylline (logP = -0.7 vs. 0.7) . This feature is critical for oral bioavailability.
Synthetic Flexibility :
- Microwave-assisted synthesis methods (e.g., for nitro-theophylline derivatives) demonstrate the feasibility of introducing diverse 8-substituents, including furans, under controlled conditions .
Therapeutic Potential and Challenges
- Hypothesized Applications : The furan group may confer anti-inflammatory or antimicrobial properties, as seen in furan-containing drugs (e.g., nitrofurantoin).
- Limitations: No direct pharmacological data exist for the target compound.
Q & A
Q. Q1. What are the established synthetic routes for synthesizing 7-(2,3-dihydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?
A1. The compound’s synthesis typically follows multi-step protocols common to purine derivatives:
- Step 1: Bromination or functionalization of the purine core at position 8 (e.g., using 8-bromo intermediates as precursors) .
- Step 2: Nucleophilic substitution at position 8 with furan-2-ylmethylamine, followed by regioselective alkylation at position 7 with a dihydroxypropyl group .
- Step 3: Final purification via column chromatography or recrystallization.
Key challenges include controlling regioselectivity and minimizing side products during alkylation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to stabilize the dihydroxypropyl group’s stereochemistry .
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
A2. Structural validation employs:
- 1H/13C NMR: To confirm substituent positions and stereochemistry (e.g., distinguishing between 1H-purine and 3H-purine tautomers) .
- High-Resolution Mass Spectrometry (HRMS): For molecular formula confirmation .
- FTIR: To detect functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for purine-2,6-dione) .
Advanced methods like 2D-COSY or NOESY NMR may resolve ambiguities in diastereomer formation during dihydroxypropyl substitution .
Q. Q3. What preliminary assays are recommended to assess its biological activity?
A3. Initial screens should prioritize:
- Enzyme inhibition assays: Test affinity for adenosine receptors (A1, A2A) using competitive binding assays with radiolabeled ligands (e.g., [³H]DPCPX for A1 receptors) .
- Cytotoxicity profiling: Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .
- Solubility and stability tests: Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .
Advanced Research Questions
Q. Q4. How does the furan-2-ylmethylamino group influence structure-activity relationships (SAR) compared to other substituents?
A4. The furan moiety introduces π-π stacking potential with aromatic residues in target proteins (e.g., adenosine receptors), enhancing binding affinity. Comparative SAR data for analogous compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
